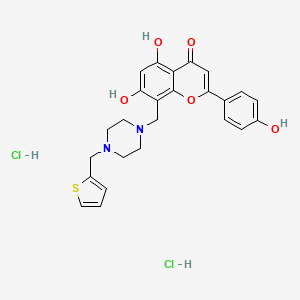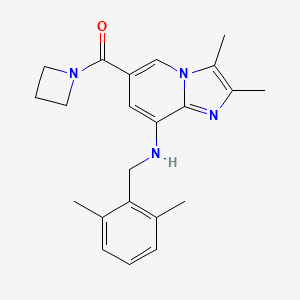
Zastaprazan
概要
説明
Zastaprazan, also known as JP-1366, is a proton pump inhibitor . It is used for the research of gastrointestinal inflammatory diseases or gastric acid-related diseases . It is currently under clinical development by Onconic Therapeutics and is in Phase III for Gastric Ulcers .
Molecular Structure Analysis
Zastaprazan has a molecular formula of C22H26N4O and a molecular weight of 362.47 . The chemical structure can be represented by the SMILES notation: O=C(N1CCC1)C2=CN3C©=C©N=C3C(NCC4=C©C=CC=C4C)=C2 .Physical And Chemical Properties Analysis
Zastaprazan is a white to off-white solid . It has a molecular weight of 362.47 and a molecular formula of C22H26N4O . It is stable under normal temperatures and pressures .科学的研究の応用
Insomnia and Anxiety Treatment : A study by Yu, Cheng, and Jin (2022) in the "Evidence-Based Complementary and Alternative Medicine" journal reported that adjunctive treatment with Zastaprazan reduced insomnia and anxiety symptoms at the 4-week follow-up (Ge Yu, Xi Cheng, & Chenggang Jin, 2022).
Treatment of Acid-Related Diseases : According to Hwang et al. (2023) in "Alimentary Pharmacology & Therapeutics," Zastaprazan was well tolerated and showed rapid, potent suppression of gastric acid secretion, making it suitable for the treatment of acid-related diseases (Inyoung Hwang et al., 2023).
Reduction of Acute Phase Response : A study published in "BMJ Open" by Liu et al. (2022) suggested that oral pravastatin may reduce the acute phase response (APR) to zoledronic acid, supporting its clinical application and potentially increasing patient compliance (Qi Liu et al., 2022).
Diabetes in Atypical Antipsychotic Users : Research by Yood et al. (2009) in "Pharmacoepidemiology and Drug Safety" indicated that atypical antipsychotics, including Zastaprazan, are associated with a higher incidence of newly treated diabetes (M. Yood et al., 2009).
Use in Acute Psychosis : Fitzgerald (1999) in the "Australian and New Zealand Journal of Psychiatry" noted that Zastaprazan is a novel and potentially useful treatment alternative in acutely disturbed patients, but its use should be justified under specific clinical circumstances (Paul Fitzgerald, 1999).
Treatment of Cancer-related Anxiety in Children : Pfefferbaum et al. (1987) in the "Journal of the American Academy of Child and Adolescent Psychiatry" demonstrated that Zastaprazan was safe and efficacious in treating anticipatory and acute situational anxiety in children with cancer (B. Pfefferbaum et al., 1987).
作用機序
Safety and Hazards
Zastaprazan is intended for research use only and is not for human consumption . It should be handled with appropriate protective equipment to avoid inhalation, contact with eyes and skin, and the formation of dust and aerosols . In case of accidental ingestion, a poison center or doctor should be contacted immediately .
将来の方向性
Zastaprazan is currently in Phase III for Gastric Ulcers . Onconic Therapeutics aims to launch Zastaprazan this year after listing for National Healthcare Insurance Reimbursement in Korea . The company is also committed to enhancing gastrointestinal treatment and improving patient outcomes by expanding additional indications .
特性
IUPAC Name |
azetidin-1-yl-[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-14-7-5-8-15(2)19(14)12-23-20-11-18(22(27)25-9-6-10-25)13-26-17(4)16(3)24-21(20)26/h5,7-8,11,13,23H,6,9-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQFUBYYZYQTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zastaprazan | |
CAS RN |
2133852-18-1 | |
| Record name | Zastaprazan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133852181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ZASTAPRAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S9KZX5MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




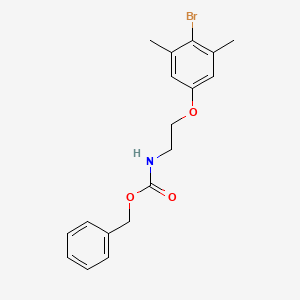
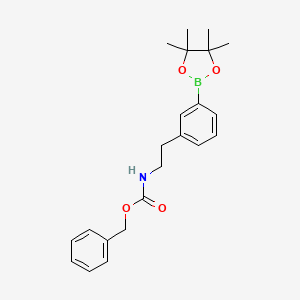
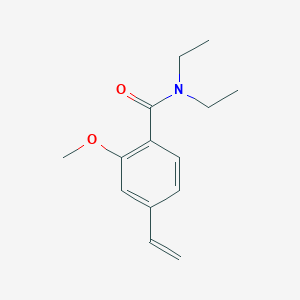
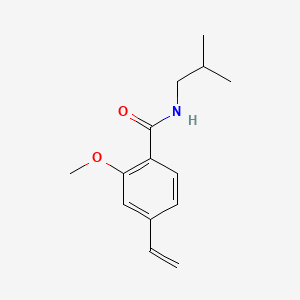



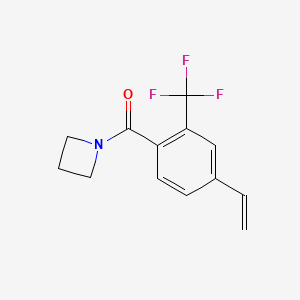


![(2S,4R)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B8201591.png)

